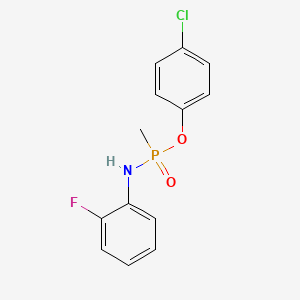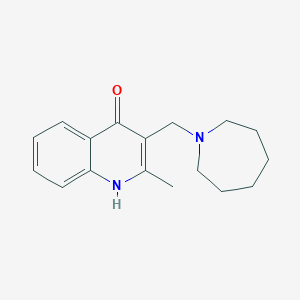
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, also known as CPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including agriculture, medicine, and chemical industry. CPF is a phosphonate compound that is widely used as a pesticide and insecticide due to its high efficacy and low toxicity. In
Applications De Recherche Scientifique
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in various fields. In agriculture, this compound is used as a pesticide to control pests and insects that damage crops. In medicine, this compound has been studied for its potential use as an anticancer agent. This compound has also been studied for its potential applications in the chemical industry, where it can be used as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to the death of pests and insects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the nervous system, this compound has been shown to have effects on the immune system, endocrine system, and reproductive system. This compound has also been shown to have genotoxic and mutagenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments. It is a highly effective pesticide and insecticide that can be used to control a wide range of pests and insects. It is also relatively easy to synthesize, making it readily available for use in experiments. However, this compound also has several limitations. It is highly toxic and can pose a risk to researchers who handle it. It also has the potential to contaminate the environment if not handled properly.
Orientations Futures
There are several future directions for the study of 4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate. One area of research is the development of safer and more effective pesticides and insecticides that can be used in agriculture. Another area of research is the development of new anticancer agents based on the structure of this compound. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of the potential risks associated with exposure to this compound. Finally, the development of new methods for the synthesis of this compound can lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-fluoroaniline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl phosphonic dichloride to form this compound.
Propriétés
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFNO2P/c1-19(17,16-13-5-3-2-4-12(13)15)18-11-8-6-10(14)7-9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFOLSDHROLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=CC=C1F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methylcyclopentyl)carbonyl]-4-piperidinol](/img/structure/B5623837.png)
![2-{3-[(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5623844.png)
![methyl 4-{[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5623847.png)
![1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5623855.png)
![(3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5623861.png)
![5-tert-butyl-N-[(5-methylpyrazin-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5623866.png)
![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)

![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)
![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)
![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)
![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)